6,2'-Dihydroxyflavone
Overview
Description
6,2’-Dihydroxyflavone is a flavone, a type of chemical compound . It is also known as 6-hydroxy-2-(2-hydroxyphenyl)-4H-1-benzopyran-4-one . It is a partial inverse agonist at GABA A receptors with α-subunit selectivity .
Synthesis Analysis
While specific synthesis methods for 6,2’-Dihydroxyflavone were not found in the search results, a study on 6-Hydroxyflavone and its derivatives showed that methylation, acetylation, or sulfation of the 6-hydroxyl group can lead to potent anti-inflammatory activity .Molecular Structure Analysis
The molecular formula of 6,2’-Dihydroxyflavone is C15H10O4 . Its average mass is 254.238 Da and its monoisotopic mass is 254.057907 Da .Physical And Chemical Properties Analysis
6,2’-Dihydroxyflavone is a white powder . It is soluble in DMSO . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume can be found in the ChemSpider database .Scientific Research Applications
Antibacterial Applications
- 6,7-Dihydroxyflavone shows potential in enhancing the susceptibility of methicillin-resistant and sensitive Staphylococcus aureus to β-lactam antibiotics, indicating a synergistic effect in combating bacterial resistance (Sato et al., 2004).
Neuroprotective Effects
- Flavonoids like 7,8-Dihydroxyflavone have been explored as treatments for various brain and body pathologies, with more than 180 preclinical studies investigating its efficacy in animal models of different disorders (Emili et al., 2020).
- The compound has been shown to exhibit antidepressant effects by promoting neurogenesis and acting as a TrkB agonist (Liu et al., 2010).
Anti-inflammatory and Antioxidant Properties
- Chrysin, a type of dihydroxyflavone, has demonstrated efficacy in alleviating symptoms of inflammatory bowel diseases, suggesting its potential as an anti-inflammatory agent (Shin et al., 2009).
Interaction with Hemoglobin
- Studies on the binding of flavones like 6-hydroxyflavone with bovine hemoglobin indicate potential pharmacological implications, with findings suggesting the role of hydrophobic forces and hydrogen bonding in such interactions (Das et al., 2018).
Therapeutic Potential in Neuropsychiatric Disorders
- 7,8-Dihydroxyflavone has shown promise in treating neuropsychiatric disorders like Alzheimer's and Parkinson's diseases due to its neuroprotective role and ability to mimic brain-derived neurotrophic factor effects (Yang & Zhu, 2021).
Anticancer Effects
- Certain dihydroxyflavones, like 3,6-Dihydroxyflavone, have been identified for their pro-apoptotic mechanisms in cancer cells, highlighting their potential use as anti-cancer agents (Chang et al., 2010).
Modulation of GABAA Receptors
- Dihydroxyflavones have been studied for their impact on GABAA receptors, suggesting their relevance in developing treatments for conditions like anxiety (Ren et al., 2011).
Mechanism of Action
Target of Action
6,2’-Dihydroxyflavone is a novel antagonist of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel, which plays a major role in inhibitory neurotransmission in the brain .
Mode of Action
6,2’-Dihydroxyflavone interacts with the GABA A receptor by inhibiting the binding of [3H]-flunitrazepam to the rat cerebral cortex membranes . This interaction decreases the current elicited with the EC50 concentration of GABA .
Biochemical Pathways
The primary biochemical pathway affected by 6,2’-Dihydroxyflavone is the GABAergic system. By acting as an antagonist of the GABA A receptor, 6,2’-Dihydroxyflavone can modulate the inhibitory effects of GABA neurotransmission .
Pharmacokinetics
Flavonoids in general are known to have variable absorption, distribution, metabolism, and excretion (adme) properties, which can impact their bioavailability .
Result of Action
The antagonistic action of 6,2’-Dihydroxyflavone on the GABA A receptor can lead to changes in neuronal excitability. In animal studies, 6,2’-Dihydroxyflavone treatment has been shown to influence behaviors associated with anxiety and cognitive performance .
Safety and Hazards
While specific safety and hazard information for 6,2’-Dihydroxyflavone was not found in the search results, a safety data sheet for a similar compound, 3,6-Dihydroxyflavone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Flavonoids, including 6,2’-Dihydroxyflavone, have been highlighted for their potential in disease prevention due to their antioxidative, anti-inflammatory, and anti-carcinogenic activities . They have been revealed to benefit skeletal muscle, liver, pancreas, adipocytes, and neural cells . Therefore, the consumption of flavonoid-rich foods and supplements throughout life may have the potential to limit or even reverse the progression of cognitive decline related to aging and potentially delay the onset and progression of dementia .
Biochemical Analysis
Biochemical Properties
6,2’-Dihydroxyflavone is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to be a novel antagonist of GABA A receptor . It inhibits [3H]-flunitrazepam binding to the rat cerebral cortex membranes .
Cellular Effects
6,2’-Dihydroxyflavone has been reported to have many effects on various types of cells and cellular processes. It has been found to have antioxidant, anti-inflammation, and cardiovascular regulation effects . It has also been reported to show anxiolytic activity in a mouse model .
Molecular Mechanism
The molecular mechanism of action of 6,2’-Dihydroxyflavone involves its interaction with specific receptors. It has been found to be a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB) . It binds and reversibly inhibits PDXP with low micromolar affinity and sub-micromolar potency .
Temporal Effects in Laboratory Settings
It has been reported that the transport of 6,2’-Dihydroxyflavone was time and concentration-dependent .
Dosage Effects in Animal Models
The effects of 6,2’-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been found that 5mg/kg of 6,2’-Dihydroxyflavone could effectively improve ischemic HK-2 cell viability .
Metabolic Pathways
6,2’-Dihydroxyflavone is involved in several enzymatic pathways, including N-demethylation, sulfation, glucuronidation, and O-methyltransferase .
Transport and Distribution
6,2’-Dihydroxyflavone is transported and distributed within cells and tissues mainly by passive diffusion via a transcellular pathway . Its transport is strongly inhibited by metabolic inhibitors and is highly dependent on temperature .
Subcellular Localization
Other flavonoids have been found to localize in the nucleus of cells , suggesting that 6,2’-Dihydroxyflavone might have a similar localization pattern.
properties
IUPAC Name |
6-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGXYGWBHFKQHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350941 | |
Record name | 6,2'-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92439-20-8 | |
Record name | 6,2'-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,2'-Dihydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you explain the relationship between the structure of 6,2'-Dihydroxyflavone and its activity?
A2: While specific structure-activity relationship (SAR) data for this compound's interaction with the GABAA receptor is limited in the provided abstracts, research on other flavonoids suggests that the position of hydroxyl groups on the flavonoid scaffold can significantly influence their biological activity []. Further investigation is necessary to determine the precise SAR for this compound and how structural modifications impact its potency and selectivity for the GABAA receptor.
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